2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s a common moiety found in many commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazoles consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. One of the most common reactions is the (3 + 2) cycloaddition reaction with an alkyne .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazoles can vary depending on their specific structure. For example, 5-(4-Chlorophenyl)isoxazole has a molecular weight of 179.60 .Scientific Research Applications
Photoluminescent Polymers
A study by Beyerlein and Tieke (2000) explored the synthesis of photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (a relative of the compound ) with phenylene units. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Anti-Stress Agents
Research by Badru, Anand, and Singh (2012) involved the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as potential anti-stress agents. These derivatives demonstrated efficacy in attenuating stress-induced behavioral alterations in mice (Badru, Anand, & Singh, 2012).
Antimicrobial Agents
Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives of 2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione. These compounds were screened for antimicrobial activities, suggesting their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Organic Pigment Modification
Š. Fabjan, Otonicar, Gaberšček, and Š. Škapin (2016) researched the modification of 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione, a model red organic pigment, using a mixed-micelle system. This modification improved the dispersibility of the pigment and its protection against UV/TiO2 degradation (Š. Fabjan et al., 2016).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-11-6-8-12(9-7-11)20-14(10-4-2-1-3-5-10)13-15(23-20)17(22)19-16(13)21/h1-9,13-15H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMBMHCEEMGNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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